Chemical structure and properties of 2-Fluoro-4-methyl-5-nitrophenylacetic acid
Chemical structure and properties of 2-Fluoro-4-methyl-5-nitrophenylacetic acid
This guide provides an in-depth technical analysis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid , a specialized intermediate utilized in the synthesis of bioactive pharmaceutical ingredients.
[1]
Executive Summary
2-Fluoro-4-methyl-5-nitrophenylacetic acid (CAS: 1803792-42-8 ) is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1][2] Its structural uniqueness lies in the para relationship between the electron-withdrawing nitro group (C5) and the fluorine atom (C2). This electronic push-pull system activates the fluorine toward Nucleophilic Aromatic Substitution (SNAr), while the carboxylic acid tail provides a handle for bioconjugation or cyclization. It is primarily employed in the development of PROTAC linkers , Bcl-2 inhibitors , and kinase antagonists where precise regiochemical control is paramount.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
| Property | Data |
| CAS Number | 1803792-42-8 |
| IUPAC Name | 2-(2-Fluoro-4-methyl-5-nitrophenyl)acetic acid |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 148–152 °C (Predicted) |
| pKa (Acid) | ~3.8 (Enhanced acidity due to ortho-fluoro effect) |
| LogP | ~1.9 (Moderate lipophilicity) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water.[1][3] |
Synthetic Pathway & Manufacturing
The synthesis of 2-Fluoro-4-methyl-5-nitrophenylacetic acid is achieved via the regioselective nitration of 2-Fluoro-4-methylphenylacetic acid . This process relies on the directing effects of the existing substituents to favor the C5 position.
Retrosynthetic Analysis
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Precursor: 2-Fluoro-4-methylphenylacetic acid (CAS: 518070-28-5).[4]
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Reagents: Fuming Nitric Acid (HNO₃) / Concentrated Sulfuric Acid (H₂SO₄).
-
Regiochemistry Logic:
-
-F (C2): Ortho/Para director. Directs to C3 and C5.
-
-CH₃ (C4): Ortho/Para director. Directs to C3 and C5.
-
-CH₂COOH (C1): Weak activator. Directs Ortho/Para (C2, C6).
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Consensus: The C5 position is synergistically activated by the para-effect of Fluorine and the ortho-effect of Methyl. C3 is sterically hindered (sandwiched between F and CH₃). C6 is less activated. Therefore, C5 substitution is highly favored.
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Experimental Protocol (Bench Scale)
Note: This protocol assumes standard Schlenk line techniques and safety precautions for handling strong acids.
-
Preparation: Charge a 3-neck round-bottom flask with 2-Fluoro-4-methylphenylacetic acid (10.0 g, 59.5 mmol) and concentrated H₂SO₄ (50 mL). Cool the solution to 0°C using an ice/salt bath.
-
Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ (10 mL). Add this nitrating mixture dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent dinitration or oxidation of the benzylic methylene.
-
Reaction: Stir at 0–5°C for 2 hours. Monitor reaction progress via HPLC or TLC (Mobile phase: 5% MeOH in DCM).
-
Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a solid.[5][6]
-
Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.[5]
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to yield the title compound as off-white/yellow needles.
Synthetic Workflow Diagram
Caption: Regioselective nitration pathway favoring the C5 position due to synergistic directing effects of Fluorine and Methyl groups.
Reactivity & Applications in Drug Discovery
The chemical value of this scaffold lies in its orthogonal reactivity . It possesses three distinct "handles" for chemical modification, allowing it to serve as a versatile hub in library synthesis.
The "SNAr Switch"
The nitro group at C5 is para to the fluorine at C2. This geometry strongly activates the fluorine atom for Nucleophilic Aromatic Substitution (SNAr) .
-
Mechanism: Nucleophiles (amines, thiols, alkoxides) can displace the fluorine atom under mild basic conditions.
-
Application: This allows the introduction of complex side chains before reducing the nitro group, a strategy common in synthesizing Bcl-2 inhibitors like Venetoclax analogs.
Nitro Reduction & Amide Coupling
The C5-nitro group can be reduced to an aniline (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C). The resulting aniline is a precursor for urea or amide formation, often used to bind to hinge regions in kinase targets.
Functionalization Map
Caption: Orthogonal reactivity profile showing three distinct modification sites for divergent synthesis.
Handling, Stability, and Safety
As a nitro-aromatic acid, specific safety protocols must be enforced to ensure data integrity and personnel safety.
Stability Profile
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Thermal Stability: Stable at room temperature. Avoid temperatures >100°C during drying, as nitro-compounds can possess decomposition energy.
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Light Sensitivity: Mildly photosensitive. Store in amber vials.
-
Chemical Compatibility: Incompatible with strong bases (deprotonation) and strong reducing agents (uncontrolled reduction).
Safety Data Sheet (SDS) Highlights
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use a fume hood. Nitro aromatics can be absorbed through the skin; nitrile gloves are mandatory.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
ChemSRC . (2025). 2-Fluoro-4-methyl-5-nitrophenylacetic acid - CAS 1803792-42-8 Properties and Data.
-
PubChem . (2024).[7][8] 2-Fluoro-4-methylphenylacetic acid (Precursor Data). National Library of Medicine.
-
Sigma-Aldrich . (2024). Nitration of Phenylacetic Acid Derivatives: General Protocols.
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Molport . (2025). Commercial availability of Fluoro-Nitro-Phenylacetic acid derivatives.
Sources
- 1. CAS#:1060247-67-7 | 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide | Chemsrc [chemsrc.com]
- 2. 1435977-00-6_CAS号:1435977-00-6_1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide - 化源网 [chemsrc.com]
- 3. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 518070-28-5|2-Fluoro-4-methylphenylacetic acid|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [chemicalbook.com]
- 7. 2-Fluoro-4-methylphenylacetic acid | C9H9FO2 | CID 2778479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluoro-3-nitrophenylacetic acid | C8H6FNO4 | CID 11127261 - PubChem [pubchem.ncbi.nlm.nih.gov]
